

Application Notes and Protocols for Guanidine Nitrate in Solid Rocket Propellants

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Guanidine nitrate

Cat. No.: B116615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **guanidine nitrate** as a component in solid rocket propellants. The information is intended for research and development purposes.

Introduction

Guanidine nitrate (GN) is an energetic material with several attractive properties for solid propellant applications, including a high gas output, low flame temperature, and the production of generally non-toxic combustion products.^{[1][2][3]} It can be used as a monopropellant or as a component in composite propellants.^{[1][3]} Its chemical formula is $\text{CH}_6\text{N}_4\text{O}_3$, and its decomposition can be represented by the equation: $\text{CH}_6\text{N}_4\text{O}_3(\text{s}) \rightarrow 3\text{H}_2\text{O}(\text{g}) + 2\text{N}_2(\text{g}) + \text{C}(\text{s})$.^[1] **Guanidine nitrate** is considered less toxic than older airbag inflator compounds like sodium azide and is less explosive and moisture-sensitive than ammonium nitrate.^[1] These characteristics make it a subject of interest for applications where cooler combustion gases and smokeless propellants are desirable.^{[4][5]}

Properties of Guanidine Nitrate

A summary of the key physical and chemical properties of **guanidine nitrate** is presented in Table 1.

Table 1: Physical and Chemical Properties of **Guanidine Nitrate**

Property	Value	References
Chemical Formula	$\text{CH}_6\text{N}_4\text{O}_3$	[3]
Molecular Weight	122.08 g/mol	
Appearance	White crystalline solid	[6]
Density	1.44 g/cm ³	[1]
Melting Point	213–215 °C	[1]
Decomposition Temperature	> 250 °C	[1]
Solubility in Water	50 mg/mL	[1]
Monopropellant Specific Impulse (Isp)	~177 s (1.7 kN·s/kg)	[1] [3]

Applications in Solid Propellants

Guanidine nitrate is primarily utilized in applications where a high gas output and low combustion temperature are advantageous. These include:

- Gas Generators: It is widely used in automotive airbag inflators as a less toxic alternative to sodium azide.[\[1\]](#)
- Model Rocketry: It has been used as a monopropellant in engines like the Jetex for model airplanes.[\[1\]](#)[\[3\]](#)
- Smokeless Propellants: **Guanidine nitrate** can be incorporated into formulations for smokeless powders and firework propellants.[\[4\]](#)[\[5\]](#)
- Composite Propellants: It can serve as an oxidizer or a secondary fuel in composite propellants, often in combination with binders like polyurethane based on hydroxyl-terminated polybutadiene (HTPB).[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following sections detail protocols for the formulation and testing of **guanidine nitrate**-based solid propellants.

Propellant Formulation and Preparation

This protocol describes the preparation of a composite solid propellant containing **guanidine nitrate**.

Materials:

- **Guanidine Nitrate (GN)**, finely ground
- Ammonium Perchlorate (AP), finely ground (optional, as a secondary oxidizer)
- Hydroxyl-terminated polybutadiene (HTPB) resin
- Curing agent (e.g., isophorone diisocyanate - IPDI)
- Plasticizer (e.g., dioctyl adipate - DOA)
- Bonding agent
- Metal oxide catalyst (e.g., ceria, iron oxide) (optional)[6][10]

Procedure:

- Drying of Ingredients: Dry all solid ingredients (GN, AP, catalyst) in an oven at 60-70°C for at least 24 hours to remove moisture.
- Binder Preparation: In a separate container, premix the HTPB resin, plasticizer, and bonding agent.
- Mixing:
 - Place the dried solid components into a planetary mixer.
 - Mix the dry ingredients for 15-20 minutes to ensure homogeneity.
 - Slowly add the prepared liquid binder mixture to the solid components while mixing.

- Continue mixing under vacuum to remove any entrapped air bubbles until a uniform slurry is obtained.
- Add the curing agent and continue mixing for a final 15-20 minutes.
- Casting: Carefully pour the propellant slurry into a prepared mold. Avoid introducing air bubbles.
- Curing: Place the cast propellant in a temperature-controlled oven. Cure at a specified temperature (e.g., 60°C) for a period of several days (e.g., 5-7 days) until the propellant is fully solidified.[\[11\]](#)
- Sample Preparation: Once cured, carefully remove the propellant grain from the mold. Machine the grain into the required dimensions for testing.

Burn Rate Measurement

The burn rate of a solid propellant is a critical performance parameter. The following protocol outlines the strand burner method.

Apparatus:

- Strand burner (Crawford-type)
- High-pressure nitrogen source
- Ignition system (e.g., nichrome wire)
- Data acquisition system to record time

Procedure:

- Sample Preparation: Cut a small, uniform strand of the cured propellant (e.g., 5 mm x 5 mm x 50 mm). Coat the side surfaces of the strand with an inhibitor to ensure end-burning.
- Mounting: Mount the propellant strand in the strand burner. Attach ignition wires to one end of the strand. Place timing wires (or thermocouples) at known distances along the strand.

- Pressurization: Seal the strand burner and pressurize it with nitrogen to the desired test pressure.
- Ignition and Data Acquisition:
 - Activate the ignition system to ignite the propellant strand.
 - The data acquisition system will record the time at which the flame front passes each timing wire.
- Calculation: The burn rate (r) is calculated using the formula:
 - $r = L / t$
 - Where L is the distance between two timing wires and t is the time taken for the flame to travel between them.
- Repeatability: Repeat the experiment at various pressures to determine the pressure-dependent burn rate, often expressed by Vieille's law: $r = aP^n$, where 'a' and 'n' are constants.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Specific Impulse Determination

Specific impulse (I_{sp}) is a measure of the efficiency of a rocket propellant. It can be determined experimentally using a static motor firing test.

Apparatus:

- Sub-scale rocket motor
- Thrust measurement system (load cell)
- Pressure transducer
- Data acquisition system

Procedure:

- Motor Assembly: Install the cured propellant grain into the sub-scale rocket motor. Install an igniter and a nozzle.
- Static Firing: Mount the motor on a test stand equipped with a load cell to measure thrust and a pressure transducer to measure chamber pressure.
- Data Acquisition: Initiate the motor firing and record the thrust and chamber pressure over time.
- Calculation:
 - The total impulse (I_{total}) is the integral of the thrust over the burn time.
 - The weight of the propellant consumed (w_p) is measured before and after the firing.
 - The specific impulse is calculated as: $Isp = I_{total} / w_p$.[\[4\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Mechanical Properties Testing

The mechanical properties of a propellant are crucial for ensuring the structural integrity of the motor grain.

Apparatus:

- Universal testing machine

Procedure:

- Sample Preparation: Prepare standardized samples of the cured propellant for tensile and compression testing (e.g., dog-bone shape for tensile tests).[\[11\]](#)
- Tensile Testing:
 - Mount the sample in the universal testing machine.
 - Apply a tensile load at a constant strain rate until the sample fails.
 - Record the stress and strain to determine properties like ultimate tensile strength, elongation at break, and Young's modulus.[\[19\]](#)

- Compression Testing:
 - Place a cylindrical sample in the universal testing machine.
 - Apply a compressive load and record the stress and strain to determine the compressive strength.[11]

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the thermal stability and decomposition behavior of the propellant.

Apparatus:

- Thermogravimetric Analyzer (TGA)
- Differential Scanning Calorimeter (DSC)

Procedure:

- Sample Preparation: Place a small, precisely weighed sample of the propellant into the TGA or DSC sample pan.
- TGA Analysis:
 - Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).
 - The TGA will record the mass of the sample as a function of temperature, indicating decomposition temperatures and mass loss stages.[20][21]
- DSC Analysis:
 - Heat the sample at a constant rate.
 - The DSC measures the heat flow to or from the sample compared to a reference, identifying exothermic (decomposition) and endothermic (melting) events. This provides data on decomposition onset temperatures and heat of decomposition.[2][20][21][22][23]

Data Presentation

The following tables summarize representative quantitative data for **guanidine nitrate**-based propellants.

Table 2: Performance Characteristics of **Guanidine Nitrate** Propellant Formulations

Formulation	Oxidizer(s)	Binder	Specific Impulse (s)	Burn Rate (mm/s) @ 7 MPa	Reference
Monopropellant	Guanidine Nitrate	-	~177	-	[1][3]
Composite 1	Guanidine Nitrate / Basic Copper Nitrate	-	-	Varies with additives	[6][10]
Composite 2	Guanidine Nitrate / Ammonium Perchlorate	HTPB-based Polyurethane	-	-	[7][8][9]
Smokeless Propellant	Guanidine Nitrate	Cellulose Nitrate / Diethylene Glycol Dinitrate	-	-	[4]

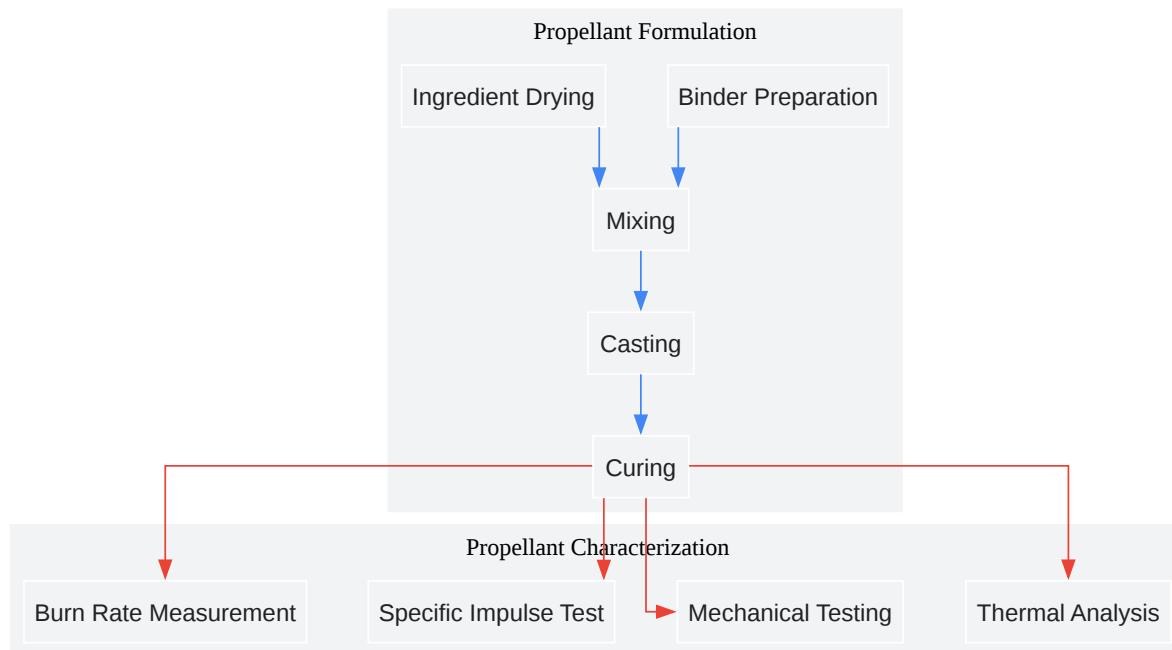

Note: Specific performance values are highly dependent on the exact formulation, particle sizes, and operating conditions.

Table 3: Mechanical Properties of a Representative GN/AP/HTPB Composite Propellant

Property	Value	Reference
Ultimate Tensile Strength	Varies with formulation	[7][8][9]
Elongation at Break	Varies with formulation	[7][8][9]
Young's Modulus	Varies with formulation	[7][8][9]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

[Click to download full resolution via product page](#)

Propellant Formulation and Testing Workflow

[Click to download full resolution via product page](#)

Burn Rate Measurement Protocol

[Click to download full resolution via product page](#)

Thermal Decomposition of Guanidine Nitrate

Safety Precautions

Guanidine nitrate is an energetic material and should be handled with appropriate safety precautions.

- Handling: Avoid friction, shock, and impact.[24][25] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[24][26][27] Work in a well-ventilated area.[24][28]

- Storage: Store in a cool, dry place away from combustible materials, reducing agents, and sources of heat or ignition.[24][25][28]
- Disposal: Dispose of waste material in accordance with local and national regulations for energetic materials.[24]
- Fire: In case of fire, use large amounts of water. Do not use dry chemical, CO₂, or foam extinguishers.[25][26] There is a risk of explosion when heated.[25]

Always conduct a thorough risk assessment before beginning any experimental work with energetic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Richard Nakka's Experimental Rocketry Site [nakka-rocketry.net]
- 2. jes.or.jp [jes.or.jp]
- 3. Guanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 4. eucass.eu [eucass.eu]
- 5. prepchem.com [prepchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Study on the Mechanical Properties of Solid Composite Propellant Used as a Gas Generator | Journal of Aerospace Technology and Management [jatm.com.br]
- 8. oipub.com [oipub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. ftp.demec.ufpr.br [ftp.demec.ufpr.br]

- 14. scispace.com [scispace.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. eucass.eu [eucass.eu]
- 20. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 25. ICSC 0561 - GUANIDINE NITRATE [chemicalsafety.ilo.org]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. lobachemie.com [lobachemie.com]
- 28. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Guanidine Nitrate in Solid Rocket Propellants]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b116615#guanidine-nitrate-as-a-component-in-solid-rocket-propellants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com